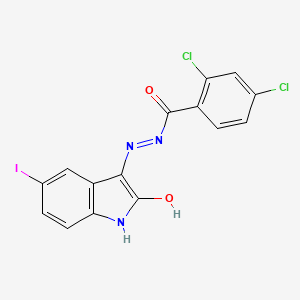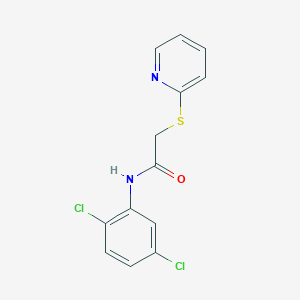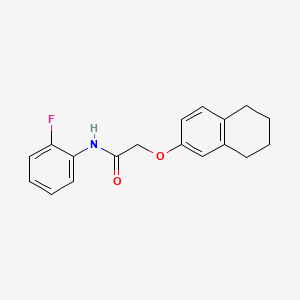![molecular formula C24H35N3O2 B6012311 3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide](/img/structure/B6012311.png)
3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with a suitable carbonyl compound to form the intermediate 1-(1-benzylpiperidine-2-carbonyl)piperidine. This intermediate is then reacted with N-cyclopropylpropanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidin-4-one: A related compound with similar structural features.
N-cyclopropylpropanamide: Shares the cyclopropylpropanamide moiety.
Piperidine derivatives: A broad class of compounds with diverse biological activities
Uniqueness
3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties. Its specific configuration and functional groups make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[1-(1-benzylpiperidine-2-carbonyl)piperidin-4-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-23(25-21-10-11-21)12-9-19-13-16-26(17-14-19)24(29)22-8-4-5-15-27(22)18-20-6-2-1-3-7-20/h1-3,6-7,19,21-22H,4-5,8-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXJIMJMAJRBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-hydroxybenzamide](/img/structure/B6012250.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)


![2-hydroxy-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![N-[(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-N'-(2-METHYL-5-NITROPHENYL)THIOUREA](/img/structure/B6012282.png)
![(5-methyl-1H-pyrazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone](/img/structure/B6012289.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)

![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
